molecular formula C9H10N4O4 B1207073 Xanthopterin-B2 CAS No. 14331-49-8

Xanthopterin-B2

Cat. No. B1207073
CAS RN: 14331-49-8
M. Wt: 238.2 g/mol
InChI Key: PINNBMAOEJRIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthopterin-B2 is a member of the class of pteridines that is 7,8-dihydropteridine-2,4(1H,3H)-dione carrying a lactoyl group at position 6. It has a role as an animal metabolite. It is a member of pteridines and a secondary alpha-hydroxy ketone. It derives from a rac-lactic acid.

Scientific Research Applications

1. Cellular Growth and Regeneration

Xanthopterin has demonstrated significant impacts on cellular growth and regeneration. In vitro studies have shown its ability to accelerate the growth of various normal cell cultures, such as those derived from cartilage, spleen, liver, and thyroid, among others (Vincentiis, 1959). Interestingly, it also appears to inhibit the proliferation of neoplastic (cancerous) cells in vitro, presenting a potential avenue for cancer research (Vincentiis, 1959).

2. Inhibition of Lymphocyte Proliferation

Xanthopterin has been identified as an inhibitor of lymphocyte proliferation. This property is particularly significant in the context of immune response and potentially in treating conditions related to overactive immune systems (Ziegler, 1984).

3. Potential in Treating Renal Failure

Studies have indicated that xanthopterin levels are significantly altered in patients with chronic renal failure, suggesting a potential role in the pathogenesis of uremia and in the treatment of renal insufficiency (Qujeq & Ahmadi, 2001), (Bakir et al., 1992).

4. Influence on Cancer Detection and Treatment

Xanthopterin has been utilized in the detection of certain types of cancer, such as esophageal carcinoma. Its elevated levels in urinary excretion may serve as a marker for the early detection of certain cancers (Iino et al., 1993). Additionally, xanthopterin-induced apoptosis in leukemic cell lines suggests a potential role in leukemia treatment (Metzger et al., 2012).

properties

CAS RN

14331-49-8

Molecular Formula

C9H10N4O4

Molecular Weight

238.2 g/mol

IUPAC Name

6-(2-hydroxypropanoyl)-7,8-dihydro-1H-pteridine-2,4-dione

InChI

InChI=1S/C9H10N4O4/c1-3(14)6(15)4-2-10-7-5(11-4)8(16)13-9(17)12-7/h3,14H,2H2,1H3,(H3,10,12,13,16,17)

InChI Key

PINNBMAOEJRIQL-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=NC2=C(NC1)NC(=O)NC2=O)O

Canonical SMILES

CC(C(=O)C1=NC2=C(NC1)NC(=O)NC2=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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